molecular formula C12H14FNO2 B8515828 N,N-dimethyl-4-fluoro-gamma-oxobenzenebutanoic acid amide CAS No. 205061-58-1

N,N-dimethyl-4-fluoro-gamma-oxobenzenebutanoic acid amide

Cat. No.: B8515828
CAS No.: 205061-58-1
M. Wt: 223.24 g/mol
InChI Key: KWFQYAICORJVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-fluoro-gamma-oxobenzenebutanoic acid amide is a useful research compound. Its molecular formula is C12H14FNO2 and its molecular weight is 223.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

205061-58-1

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

4-(4-fluorophenyl)-N,N-dimethyl-4-oxobutanamide

InChI

InChI=1S/C12H14FNO2/c1-14(2)12(16)8-7-11(15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3

InChI Key

KWFQYAICORJVBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 30.5 g (0.155 Mol) of 4-fluoro-γ-oxobenzenebutanoic acid in 470 ml tetrahydrofuran, 35.0 g (0.216 Mol) of N,N′-carbonyldiimidazole was added with stirring and at room temperature and held at room temperature for a further 2.5 hours. Then, 13.7 g (0.304 Mol) of dimethylamine was added under strong external cooling by means of an ice-ethanol mixture. After the mixture had stood at room temperature for 12 hours, the solvent was removed in vacuo, the residue was divided between dichloromethane and 10% aqueous citric acid solution, the organic phase was dried over sodium sulphate and once again evaporated down in vacuo. After purification by column chromatography (eluant:ethyl acetate) on silica gel the crude product yielded 30.22 g (87% of theory) of colourless crystals of Rf=0.31 (eluant:ethyl acetate/glacial acetic acid 99.99/0.01).
Quantity
30.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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